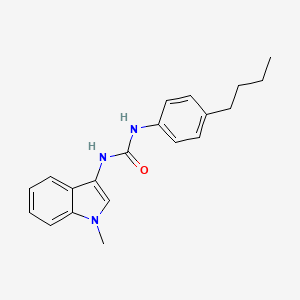

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-butylphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-4-7-15-10-12-16(13-11-15)21-20(24)22-18-14-23(2)19-9-6-5-8-17(18)19/h5-6,8-14H,3-4,7H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWVDMHZYGVBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound belonging to the urea class, which has gained attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including antiproliferative effects, interactions with cellular pathways, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a urea functional group linked to a butylphenyl and an indole moiety, which are known for their diverse biological properties. The synthesis of this compound typically involves the reaction of appropriate isocyanates with substituted anilines or indoles under controlled conditions to ensure high yields and purity.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, primarily focusing on its anticancer , antiviral , and anti-inflammatory properties.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

These values indicate that the compound exhibits significant inhibitory activity on cancer cell proliferation, comparable to established anticancer agents.

The mechanism through which this compound exerts its effects is multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Apoptosis Induction : It activates pro-apoptotic pathways while inhibiting anti-apoptotic factors, thereby promoting programmed cell death.

- Modulation of Signaling Pathways : Research indicates that this compound can modulate key signaling pathways involved in cell survival and proliferation, including MAPK and PI3K/Akt pathways .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Antiviral Activity : A study evaluated the efficacy of this compound against viral infections, demonstrating promising results against influenza virus strains. The compound inhibited viral replication by interfering with viral protein synthesis.

- Anti-inflammatory Effects : In models of inflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Scientific Research Applications

Introduction to 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

This compound, with the CAS number 922983-37-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C20H23N3O, and it has a molecular weight of approximately 321.4161 g/mol. This compound combines an indole moiety with a urea group, which is known for its diverse therapeutic properties.

Medicinal Chemistry

The primary applications of this compound lie in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components suggest potential for:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related urea derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Neuroprotective Effects : The indole moiety is known for its neuroprotective properties, which may extend to this compound. Investigations into its mechanism could reveal pathways that protect neuronal health, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating a potential role in developing new antimicrobial agents.

Drug Development

The compound's ability to form hydrogen bonds due to its urea functionality enhances its interactions with biological targets, making it a valuable candidate for drug development. Its unique structure allows for modifications that can optimize efficacy and reduce toxicity.

Anticancer Efficacy

A case study examining the anticancer effects of related compounds highlighted significant growth inhibition in multiple cancer cell lines. For example:

| Compound | Cancer Cell Line | Percentage Growth Inhibition |

|---|---|---|

| 1-(4-bromophenyl)-3-(indol-3-yl)urea | MCF7 | 83.48% |

| 1-(2-methoxyphenyl)-3-(indol-3-yl)urea | CAKI-1 | 78.52% |

These findings suggest that this compound could exhibit similar or enhanced activity due to its structural characteristics.

Neuroprotective Potential

Research into neuroprotective compounds has identified several mechanisms through which indole derivatives can exert protective effects on neuronal cells. Future studies on this compound could explore its capacity to prevent oxidative stress and inflammation in neuronal tissues.

Conclusion and Future Directions

The applications of this compound in scientific research are promising, particularly in medicinal chemistry and drug development. Future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects will be critical for optimizing its therapeutic potential.

- Expanded Toxicity Assessments : Comprehensive toxicity studies are necessary to establish safe usage parameters and ensure the compound's viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.